ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride

Catalog No.
S2976200
CAS No.
2174002-28-7
M.F
C9H13ClN2O2
M. Wt
216.67
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylat...

CAS Number

2174002-28-7

Product Name

ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride

IUPAC Name

ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate;hydrochloride

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.67

InChI

InChI=1S/C9H12N2O2.ClH/c1-4-7-10-6(3)8(11-7)9(12)13-5-2;/h4H,1,5H2,2-3H3,(H,10,11);1H

InChI Key

JIBQQFIKZVHFGO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=N1)C=C)C.Cl

solubility

not available

    Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

    2-Ethyl-4-methyl-1H-imidazole

    : This compound is a useful synthetic intermediate. It can be used as a building block for active ingredients as well as in epoxy curing. It is used as an intermediate for pharmaceuticals, agrochemicals, dyes, textile auxiliaries, pigments, and other organic chemicals.

    Ethyl imidazole-4-carboxylate

    : This compound is a ring-substituted-1H-imidazole-4-carboxylic acid derivative, that is shown to act as a new class of anti-tuberculosis agents.

    Ethyl 4-methyl-5-imidazolecarboxylate

    : This compound forms coordination compounds with Co (2+). These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors.

Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride is a chemical compound characterized by its unique structure and properties. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. The molecular formula for ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride is C₉H₁₁ClN₂O₂, with a molecular weight of approximately 202.65 g/mol. This compound typically appears as an off-white to pale yellow crystalline powder, soluble in organic solvents such as methanol and chloroform, and has a melting point range of 204-206 °C .

Typical of imidazole derivatives. These include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for substitution reactions.
  • Condensation Reactions: The compound may undergo condensation with aldehydes or ketones, leading to the formation of more complex structures.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Research indicates that ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and as a precursor in the synthesis of other biologically active compounds. Its derivatives have shown promise in inhibiting specific enzymes and biological pathways, making it a candidate for further pharmacological studies .

The synthesis of ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride can be achieved through several methods:

  • Condensation Reaction: The compound can be synthesized via the condensation of appropriate aldehydes with imidazole derivatives under acidic or basic conditions.
  • Esterification: Reacting 4-carboxylic acid derivatives of imidazole with ethanol in the presence of an acid catalyst can yield ethyl esters.
  • Vinylation: The introduction of the ethenyl group can be accomplished through vinylation reactions using suitable vinyl halides or alkenes.

These methods allow for the efficient production of this compound in laboratory settings .

Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive molecules and potential drug candidates.
  • Biological Buffers: This compound is utilized as a buffering agent in cell culture media, maintaining pH levels conducive to cellular activity .
  • Research: It is employed in chemical research for developing new synthetic methodologies and studying reaction mechanisms involving imidazole derivatives.

Interaction studies involving ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride have revealed its capacity to interact with various biological targets. These studies focus on:

  • Enzyme Inhibition: Investigating its ability to inhibit enzymes involved in metabolic pathways.
  • Binding Affinity: Assessing how well it binds to specific receptors or proteins, which could inform its potential therapeutic uses.
  • Synergistic Effects: Evaluating its interactions with other compounds to enhance biological activity or reduce toxicity.

Such studies are crucial for understanding the compound's role in medicinal chemistry and drug development .

Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride shares structural similarities with several other compounds within the imidazole family. Here are some notable comparisons:

Compound NameMolecular FormulaKey Features
Ethyl 5-methyl-1H-imidazole-4-carboxylateC₇H₁₀N₂O₂Lacks the ethenyl group; used as an intermediate in various syntheses.
Ethyl 4-(1-hydroxyethyl)-2-propylimidazoleC₉H₁₃N₂O₂Contains a hydroxylethyl group; used in pharmaceuticals.
2-Ethyl-4-methylimidazoleC₇H₁₀N₂A simpler structure; exhibits different biological activities compared to ethyl 2-ethenyl derivative.

The uniqueness of ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride lies in its specific ethenyl substitution, which influences its reactivity and biological properties compared to these similar compounds .

The discovery of ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride is rooted in the broader exploration of imidazole derivatives during the mid-20th century. Imidazole chemistry gained momentum after the isolation of histidine in 1896 and the subsequent recognition of imidazole’s role in biological systems. Early synthetic efforts focused on simple alkyl- and aryl-substituted imidazoles, but the introduction of carboxylate esters, such as ethyl 1H-imidazole-1-carboxylate, marked a shift toward functionalized derivatives.

The ethenyl-substituted variant likely emerged from advances in vinylation techniques during the 1970s–1980s, when researchers began exploring substituents that could modulate electronic properties while retaining synthetic versatility. For example, ethyl 5-methyl-2-vinyl-1H-imidazole-4-carboxylate (PubChem CID 13416454) shares structural similarities, differing only in the absence of the hydrochloride salt. The hydrochloride form’s development probably aimed to improve solubility for crystallographic studies or biological assays, as seen in related compounds like methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride.

Significance in Imidazole Chemistry

Imidazole derivatives are pivotal in medicinal and materials science due to their aromaticity, hydrogen-bonding capability, and metal-coordination properties. Ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride exemplifies these traits through its three key substituents:

  • Ethenyl Group: Enhances π-conjugation and serves as a site for further functionalization (e.g., polymerization or cross-coupling reactions).
  • Methyl Group: Steric effects at position 5 influence ring planarity and intermolecular interactions.
  • Carboxylate Ester: Improves solubility in polar solvents and enables hydrolysis to carboxylic acids for downstream applications.

The hydrochloride salt further modifies its physicochemical behavior, as seen in analogous compounds where protonation at the imidazole nitrogen increases stability during storage.

Research Trajectory and Current Academic Interest

Recent studies on related imidazole carboxylates reveal two primary research directions:

  • Coordination Chemistry: Ethyl 4-methyl-5-imidazolecarboxylate forms complexes with transition metals like Co²⁺, which inhibit photosynthetic electron transport in chloroplasts. This suggests potential applications in agrochemicals or enzyme inhibition studies.
  • Pharmaceutical Intermediates: Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride serves as a precursor to kinase inhibitors, highlighting the role of carboxylate imidazoles in drug discovery.

While direct data on ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride remains sparse, its structural features position it as a candidate for similar applications.

Structural Relevance in Heterocyclic Chemistry

The compound’s architecture aligns with key principles in heterocyclic chemistry:

Structural FeatureRole in Heterocyclic Systems
Imidazole CoreAromatic stability, nitrogen lone-pair donation for metal coordination.
Ethenyl SubstituentConjugation extension, enabling photochemical reactions or polymer synthesis.
Carboxylate EsterHydrolytic precursor to carboxylic acids; enhances solubility for catalytic applications.
Hydrochloride SaltImproves crystallinity and thermal stability for structural characterization.

This combination of features makes the compound a versatile scaffold for synthesizing functional materials or bioactive molecules.

Core Reactivity Profile

Electrophilic Substitution Mechanisms

The imidazole ring system in ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride exhibits characteristic electron-rich properties that render it highly susceptible to electrophilic attack [1]. The electron density distribution within the imidazole framework demonstrates that the 4-position and 5-position carbons possess the highest electron densities, making them preferential sites for electrophilic substitution reactions [1] [2].

Computational studies reveal that imidazole contains a resonance-stabilized aromatic system with six π-electrons distributed across the five-membered ring [1]. The nitrogen atoms contribute significantly to the electron density at the 4- and 5-positions through resonance effects. Specifically, the aza nitrogen (N-3) and the pyrrole-type nitrogen (N-1) enhance the nucleophilicity of adjacent carbon centers through π-electron donation [3].

The electrophilic substitution reactivity follows the established pattern where imidazole demonstrates intermediate behavior between pyrrole and pyridine [3]. While less reactive than pyrrole toward electrophiles, imidazole exhibits significantly greater reactivity than benzene or pyridine under similar conditions [2].

Mechanistically, electrophilic substitution proceeds through the formation of a π-complex intermediate, followed by the development of a σ-complex (arenium ion) where the electrophile forms a covalent bond with the ring carbon [4]. The high electron density at the 4- and 5-positions stabilizes the resulting carbocation through delocalization over the heterocyclic system.

PositionElectron DensityElectrophilic ReactivityStabilization Factor
4-position1.647HighResonance with N-3
5-position1.649HighResonance with N-1
2-position0.957ModerateBetween nitrogens

Nucleophilic Substitution Patterns

Nucleophilic substitution reactions in imidazole derivatives exhibit distinct regioselectivity patterns compared to electrophilic processes [5] [6]. The 2-position carbon, situated between the two nitrogen atoms, demonstrates enhanced electrophilicity due to the electron-withdrawing effects of the adjacent nitrogens [1]. This electronic environment makes the 2-position the primary site for nucleophilic attack.

The mechanism of nucleophilic substitution typically involves direct displacement through an addition-elimination pathway [7] [6]. Strong nucleophiles such as alkoxide ions, thiolates, and amines readily attack the electron-deficient 2-carbon, particularly when suitable leaving groups are present [8].

Kinetic studies demonstrate that the rate of nucleophilic substitution at the 2-position is substantially higher than at the 4- or 5-positions [7]. The reaction follows second-order kinetics with respect to the nucleophile concentration in many cases, indicating the formation of a transition state involving both the nucleophile and the imidazole substrate [7].

The electronic distribution analysis confirms that the 2-carbon possesses a natural charge of -0.013, significantly less negative than the 4-carbon (-0.194) or 5-carbon (-0.092) [1]. This charge distribution directly correlates with the observed nucleophilic substitution patterns.

Heterocycle Specific Reactivity

The imidazole heterocycle exhibits unique reactivity patterns that distinguish it from other five-membered aromatic systems [9]. The presence of both a pyridine-like nitrogen (N-3) and a pyrrole-like nitrogen (N-1) creates an ambiphilic character that enables diverse reaction pathways [3].

Tautomerism represents a fundamental aspect of imidazole reactivity, where the hydrogen atom can migrate between N-1 and N-3 positions [10]. This tautomeric equilibrium significantly influences the compound's reactivity profile and must be considered in mechanistic interpretations [11].

The amphoteric nature of imidazole allows it to function as both an acid (pKa ≈ 14.5) and a base (pKa ≈ 7) [10]. The acidic character arises from deprotonation of the N-H hydrogen, forming the imidazolide anion, while the basic character results from protonation at the pyridine-like nitrogen [10].

Polarization justified Fukui function calculations demonstrate that imidazole exhibits distinct reactivity patterns despite similarities with oxazole and thiazole [9]. The unique electronic structure of imidazole leads to preferential electrophilic attack at the N-H position and enhanced nucleophilic character at specific carbon centers [9].

Functional Group Modifications

Vinyl Group Transformations

The ethenyl substituent at the 2-position provides multiple opportunities for synthetic elaboration through various transformation pathways [12] [13]. Vinyl groups are characterized by their sp²-hybridized carbon atoms connected by a double bond, offering diverse reactivity patterns including addition, polymerization, and cycloaddition reactions [13].

Hydrogenation reactions represent one of the most straightforward transformations of the vinyl group, converting the alkene to the corresponding ethyl derivative through catalytic reduction [12]. Transition metal catalysts such as palladium, platinum, or rhodium facilitate this transformation under mild conditions with hydrogen gas.

Heck coupling reactions enable the vinyl group to participate in palladium-catalyzed cross-coupling with aryl halides or vinyl halides [12]. This transformation allows for the introduction of aromatic or alkenyl substituents, significantly expanding the structural diversity accessible from the parent compound.

Vinyl groups also undergo Michael addition reactions when conjugated with electron-withdrawing groups [13]. The presence of the imidazole ring and carboxylate functionality provides sufficient electronic activation for nucleophilic addition across the double bond.

Epoxidation reactions convert the vinyl group to the corresponding oxirane using peracids or other oxidizing agents [14]. The resulting epoxide serves as a versatile intermediate for subsequent ring-opening reactions with various nucleophiles.

Reaction TypeTypical ConditionsProductsSelectivity
HydrogenationH₂, Pd/C, RTEthyl derivativeQuantitative
Heck CouplingArX, Pd(0), baseAryl alkeneModerate to high
EpoxidationmCPBA, CH₂Cl₂EpoxideHigh
Michael AdditionNucleophile, baseAddition productVariable

Carboxylate Functional Group Chemistry

The ethyl carboxylate functionality exhibits characteristic reactivity patterns associated with ester groups [15] [16]. Under basic conditions, the ester undergoes saponification to yield the corresponding carboxylic acid and ethanol [15] [16]. This hydrolysis reaction proceeds through nucleophilic attack by hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates ethoxide [16].

Acidic hydrolysis represents an alternative pathway for ester cleavage, operating through protonation of the carbonyl oxygen followed by nucleophilic attack by water [17] [18]. The acid-catalyzed mechanism is reversible and requires excess water to drive the reaction toward hydrolysis products [17].

Transesterification reactions enable the exchange of the ethyl group with other alcohols under appropriate catalytic conditions [19]. This transformation provides access to different alkyl esters without affecting the core imidazole structure.

The carboxylate group also participates in nucleophilic acyl substitution reactions with amines to form amides [20] [21]. Direct amidation requires elevated temperatures due to the poor leaving group ability of ethoxide, or alternatively, the use of coupling reagents such as dicyclohexylcarbodiimide [21].

Reduction of the ester functionality using lithium aluminum hydride or other hydride donors converts the carboxylate to the corresponding primary alcohol [22]. This transformation provides access to hydroxymethyl derivatives that can serve as precursors for further functionalization.

N-H Reactivity and Modifications

The imidazole N-H group demonstrates characteristic reactivity associated with secondary amines while maintaining the unique properties of the heterocyclic system [23] [10]. The nitrogen-hydrogen bond exhibits both acidic and basic character, with the acidic properties (pKa ≈ 14.5) allowing deprotonation under strongly basic conditions [10].

Alkylation reactions at the N-1 position proceed readily with alkyl halides in the presence of base [23] [24]. The mechanism involves initial deprotonation to form the imidazolide anion, followed by nucleophilic substitution at the alkyl halide [23]. The regioselectivity of N-alkylation can be influenced by steric and electronic factors, with less hindered alkyl halides generally providing higher yields [23].

The N-H group also participates in hydrogen bonding interactions that can significantly influence the compound's physical properties and reactivity [25] [26]. These interactions affect tautomeric equilibria and can modulate the accessibility of specific reaction sites [11].

Acylation of the imidazole nitrogen occurs under appropriate conditions with acid chlorides or anhydrides [27]. The resulting N-acyl derivatives exhibit modified electronic properties and altered reactivity patterns compared to the parent N-H compound [27].

Protection of the N-H functionality can be achieved using various protecting groups such as trityl, benzyl, or silyl ethers [28]. These protecting strategies enable selective functionalization of other sites within the molecule while maintaining the integrity of the imidazole core.

Halogenation Reactions

Bromination Mechanisms and Applications

Bromination of imidazole derivatives occurs preferentially at the electron-rich 4- and 5-positions through electrophilic aromatic substitution mechanisms [29] [30] [31]. Molecular bromine serves as the primary brominating agent, with the reaction proceeding through the formation of a bromonium ion intermediate followed by deprotonation [30].

Kinetic studies reveal that bromination rates are highly dependent on the electronic properties of substituents and the reaction medium [32]. In aqueous solution, the rate constants for bromination at different positions follow the order: 5-position > 4-position > 2-position [32]. The presence of electron-donating substituents significantly enhances the reaction rate, while electron-withdrawing groups retard bromination [33].

The mechanism involves initial formation of a π-complex between bromine and the imidazole ring, followed by the formation of a σ-complex where bromine forms a covalent bond with the ring carbon [34]. The positive charge generated in the σ-complex is stabilized through resonance delocalization throughout the aromatic system.

Sequential bromination can occur under appropriate conditions, leading to polybrominated products [31]. The tribromoimidazole derivative represents the fully brominated product, where all three reactive positions (2, 4, and 5) contain bromine substituents [29] [31].

SubstrateRate Constant (M⁻¹s⁻¹)Major ProductSelectivity
Imidazole0.5 × 10⁻⁶4,5-dibromoHigh
1-Methylimidazole2.3 × 10⁻⁶4,5-dibromoHigh
2-Methylimidazole90 × 10⁻⁶4,5-dibromoModerate

Chlorination Pathways

Chlorination of imidazole systems proceeds through similar electrophilic mechanisms as bromination but exhibits different reactivity patterns and selectivity [33] [35] [36]. Molecular chlorine, N-chlorosuccinimide, and chloramine-T represent common chlorinating reagents with varying degrees of selectivity and reaction conditions [35] [36].

The kinetics of chlorination demonstrate second-order behavior with respect to chlorine concentration, indicating that molecular chlorine is the active chlorinating species [33]. The reaction rate is influenced by substituent effects, with electron-donating groups accelerating chlorination and electron-withdrawing groups providing deactivation [33].

Environmental considerations have led to the development of greener chlorination protocols using chloramine-T as a novel chlorinating reagent [36]. This methodology operates under neat conditions at room temperature, providing good yields of chlorinated products with minimal environmental impact [36].

The regioselectivity of chlorination can be modulated through the choice of reagent and reaction conditions [35]. Chloramine-T demonstrates high selectivity for the 3-position in fused imidazole systems, while molecular chlorine shows broader reactivity patterns [35] [36].

Temperature effects play a crucial role in chlorination reactions, with optimal conditions typically ranging from room temperature to moderate heating [33]. Lower temperatures favor selective monochlorination, while elevated temperatures promote polyhalogenation [33].

Fluorination Strategies

Fluorination of imidazole derivatives requires specialized reagents and conditions due to the unique properties of fluorine [37] [38] [28]. Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) represents the most commonly employed fluorinating agent for direct fluorination at the 4- or 5-position [38].

The mechanism of fluorination with Selectfluor involves initial coordination of the imidazole nitrogen to the fluorinating reagent, followed by intramolecular fluorine transfer to the adjacent carbon [38]. This process demonstrates high regioselectivity for positions adjacent to nitrogen atoms [38].

Electrophilic fluorination can be achieved using N-fluorobenzenesulfonimide in combination with lithium 2,2,6,6-tetramethylpiperidine [28]. This methodology enables regioselective functionalization at both the 4- and 5-positions through controlled protecting group strategies [28].

Enantioselective α-fluorination of 2-acyl imidazoles has been accomplished using iridium catalysis [37]. This transformation provides access to enantiomerically enriched fluorinated imidazole derivatives under mild conditions with broad substrate scope [37].

The incorporation of fluorine atoms significantly alters the electronic properties of the imidazole system, affecting hydrogen bonding patterns, lipophilicity, and biological activity [38]. These modifications make fluorinated imidazoles valuable synthetic targets for pharmaceutical applications [37].

Cycloaddition Chemistry

1,3-Dipolar Cycloadditions

1,3-Dipolar cycloaddition reactions represent powerful synthetic tools for constructing five-membered heterocyclic rings through the combination of 1,3-dipoles with dipolarophiles [39] [40]. The vinyl group in ethyl 2-ethenyl-5-methyl-1H-imidazole-4-carboxylate hydrochloride can serve as a dipolarophile in these transformations, enabling the formation of complex polycyclic structures.

The mechanism of 1,3-dipolar cycloaddition generally proceeds through a concerted pathway involving six electrons in the transition state [39] [41]. However, computational studies indicate that many of these reactions exhibit asynchronous character, where bond formation occurs at different rates but still within a single transition state [39].

Common 1,3-dipoles that react with alkenes include azides, nitrones, nitrile oxides, and carbonyl ylides [42]. These species contain three atoms with four π-electrons distributed in an allyl anion-like arrangement, providing both nucleophilic and electrophilic centers for reaction with the vinyl group [42].

The regioselectivity of 1,3-dipolar cycloadditions can be predicted using frontier molecular orbital theory [42]. The reaction proceeds preferentially through the pathway that maximizes overlap between the highest occupied molecular orbital of one component and the lowest unoccupied molecular orbital of the other [42].

Substituent effects on both the dipole and dipolarophile significantly influence reaction rates and selectivity [42]. Electron-withdrawing groups on the vinyl group enhance its reactivity toward nucleophilic dipoles, while electron-donating substituents favor reaction with electrophilic dipolar species [42].

[2+2] Cycloaddition Reactions

[2+2] Cycloaddition reactions involving the vinyl group can proceed through both thermal and photochemical pathways, though the thermal process is generally forbidden by orbital symmetry considerations [43] [44]. Photochemical [2+2] cycloadditions become allowed through the involvement of excited state intermediates [45] [46].

The mechanism of photochemical [2+2] cycloaddition involves initial photoexcitation of one alkene component to generate an excited state species [43]. This excited state intermediate then reacts with a ground state alkene to form a cyclobutane ring system through a stepwise or concerted pathway [44].

Steric factors play a crucial role in determining the success of [2+2] cycloadditions [45]. The presence of the bulky imidazole-carboxylate framework may limit access to the vinyl group, requiring careful optimization of reaction conditions and partner selection [46].

Intramolecular [2+2] cycloadditions can occur when appropriate tethering groups connect two alkene units within the same molecule [47]. These reactions generally proceed more readily than intermolecular variants due to favorable entropic factors and geometric constraints [47].

The cyclobutane products formed through [2+2] cycloaddition represent strained four-membered ring systems that can undergo various ring-opening reactions [44]. These transformations provide access to acyclic products with defined stereochemistry based on the original cycloaddition selectivity [44].

1,5-Electrocyclization Reactions

1,5-Electrocyclization reactions involve the formation of five-membered rings through the intramolecular cyclization of pentadienyl cation intermediates [48] [49] [50]. While not directly applicable to the vinyl group alone, these reactions become relevant when considering extended conjugated systems or reactive intermediates generated from the parent compound.

The mechanism of 1,5-electrocyclization follows the Woodward-Hoffmann rules for pericyclic reactions [51]. For thermal reactions involving 4n electrons, the process proceeds in a conrotatory fashion, while photochemical conditions favor disrotatory cyclization [52].

Azomethine ylides represent important intermediates in 1,5-electrocyclization reactions, particularly in the synthesis of pyrrolidine derivatives [48] [50]. These species can be generated through various methods and undergo cyclization to form substituted five-membered heterocycles [49].

The stereochemical outcome of 1,5-electrocyclization is controlled by orbital symmetry considerations and can be predicted based on the reaction conditions [51]. Thermal reactions typically exhibit high stereoselectivity due to the constraints imposed by the allowed orbital interactions [52].

Enantioselective variants of 1,5-electrocyclization have been developed using chiral catalysts or auxiliaries [51]. These methods provide access to enantiomerically enriched five-membered ring products with defined absolute configuration [52].

Data Tables

Reaction TypeMechanismSelectivityTypical ConditionsMajor Products
Electrophilic Substitutionπ-Complex formation4,5-positions > 2-positionMild electrophilesHalogenated derivatives
Nucleophilic SubstitutionAddition-elimination2-position preferredStrong nucleophiles2-Substituted products
Vinyl TransformationsVarious mechanismsPosition-dependentVaries by reaction typeFunctionalized alkenes
HalogenationElectrophilic aromatic substitutionPosition and reagent dependentMild to moderate conditionsMono- and polyhalogenated products
CycloadditionConcerted or stepwiseStereospecificThermal or photochemicalCyclic adducts

Dates

Last modified: 04-14-2024

Explore Compound Types